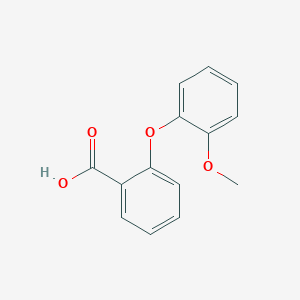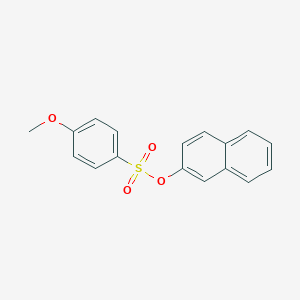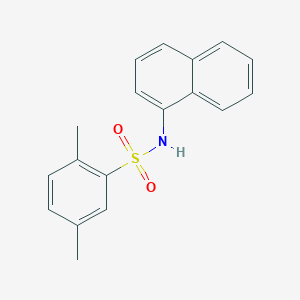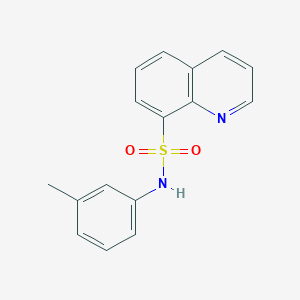
4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole. The use of a base assists the synthesis of an intermediate due to the reaction between the NH group in C2 of 3-amino-1,2,4-triazole and the active carbon of dimethyl acetylenedicarboxylate. In the continuation of the reaction, the involvement of aldehyde, cyclization, and dehydration processes occur .Chemical Reactions Analysis
1,2,4-triazoles have been introduced as antimicrobial agents and various medicines due to having N–C–S linkage in the skeleton . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Applications De Recherche Scientifique
Antifungal Applications
The 1,2,4-triazole ring is known for its antifungal properties. Compounds with this ring, including our subject compound, have been studied for their effectiveness against various fungal strains. They are compared with standard drugs like itraconazole and fluconazole for their minimal inhibitory concentration (MIC) values, showing promising results .
Anticancer Activity
Derivatives of 1,2,4-triazole, such as our compound, have been investigated for their potential anticancer activities. They are explored for their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116), showing significant cytotoxic activities .
Antimicrobial Properties
The thiol group in the compound’s structure contributes to its antimicrobial properties. Research has shown that such compounds can exhibit strong inhibitory effects against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antimicrobial agents .
Anti-inflammatory Uses
Compounds containing the 1,2,4-triazole moiety are also explored for their anti-inflammatory properties. They can be designed to target specific inflammatory pathways, potentially leading to the development of new anti-inflammatory medications .
Antioxidant Potential
The mercapto- and thione-substituted derivatives of 1,2,4-triazole, including our compound, have been reported to possess antioxidant properties. This makes them interesting candidates for research into oxidative stress-related diseases .
Antiviral Therapeutics
Some heterocycles with the 1,2,4-triazole structure have shown powerful anti-HIV effects. The compound could be modified to enhance its antiviral capabilities, potentially contributing to treatments for viral infections .
Chemical Synthesis Building Blocks
Due to the versatile nature of the 1,2,4-triazole ring, compounds like 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol serve as building blocks in chemical synthesis. They are used to construct a wide range of organic molecules, including polymers and functional materials .
Drug Design and Development
The structural significance of nitrogen-based heterocycles, such as our compound, is evident in drug design. Nearly 60% of small-molecule drugs contain a nitrogen heterocycle, highlighting the importance of such compounds in pharmaceutical engineering .
Propriétés
IUPAC Name |
4-amino-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-3-2-4-7(5-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNCIEVZGZDKTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359440 |
Source


|
| Record name | 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
105576-60-1 |
Source


|
| Record name | 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)